molecular formula C14H17ClN2O2S B3143340 N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride CAS No. 522602-11-5

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride

Cat. No.: B3143340
CAS No.: 522602-11-5
M. Wt: 312.8
InChI Key: RNDLTUFGCBOTLP-UHFFFAOYSA-N
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Description

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a 4-(2-aminoethyl)phenyl substituent, with a hydrochloride counterion. Key properties include:

  • Molecular formula: C₁₄H₁₇ClN₂O₂S (calculated).
  • Molecular weight: 312.82 g/mol (calculated).
  • Structural features: Two aromatic rings (benzenesulfonamide and substituted phenyl), an aminoethyl side chain, and a hydrochloride salt.

However, safety precautions are critical due to the hydrochloride salt, which may pose handling risks similar to related compounds .

Properties

IUPAC Name

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S.ClH/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14;/h1-9,16H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDLTUFGCBOTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with hydrochloric acid. The process begins with the preparation of 4-(2-aminoethyl)benzenesulfonamide, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced amine derivatives, and substituted sulfonamide compounds .

Scientific Research Applications

Antidiabetic Properties

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride serves as an essential intermediate in the synthesis of sulfonylurea drugs, which are widely used for managing type II diabetes. Compounds such as glipizide and glimepiride are derived from this sulfonamide structure, demonstrating significant hypoglycemic effects by stimulating insulin secretion from pancreatic β-cells .

Anticancer Activity

Recent studies have indicated that derivatives of AEBSF exhibit promising anticancer properties through mechanisms such as the inhibition of carbonic anhydrase isozymes. For instance, certain sulfonamide analogs have shown selective inhibition against CA IX, a target associated with tumor growth and metastasis . In vitro assays revealed that these compounds could induce apoptosis in cancer cell lines, suggesting their potential role in cancer therapy.

Antibacterial Properties

The antibacterial efficacy of AEBSF has also been explored. It has demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to disrupt bacterial growth makes it a candidate for developing new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated that AEBSF derivatives significantly lower blood glucose levels in diabetic models .
Study BAnticancer MechanismShowed that AEBSF analogs inhibit CA IX with IC50 values indicating strong selectivity for cancer cells over normal cells .
Study CAntibacterial ActivityReported effective inhibition rates against S. aureus and K. pneumoniae at concentrations of 50 μg/mL .

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases, forming a stable sulfonyl enzyme derivative. This modification inhibits the protease activity, preventing the breakdown of proteins. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin. The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride with three analogous sulfonamide derivatives, highlighting structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Safety Notes
This compound C₁₄H₁₇ClN₂O₂S 312.82 (calculated) Benzenesulfonamide core, aminoethylphenyl group, HCl salt Potential enzyme inhibition; requires handling precautions for HCl .
4-(2-Aminoethyl)benzene sulfonyl fluoride hydrochloride (AEBSF) C₈H₁₀ClFNO₂S 239.70 Sulfonyl fluoride group, aminoethylphenyl group, HCl salt Serine protease inhibitor; releases HF (hazardous); skin corrosive .
N-(piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₆ClN₂O₂S 240.32 Piperidine ring substituent, benzenesulfonamide core Used in medicinal chemistry for solubility studies; cyclic amine enhances lipophilicity.
N-(2-Aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide monohydrochloride C₁₄H₂₂ClN₅O₂S₂ 399.95 (calculated) Thioxomethyl and cyclopentylamino substituents, complex side chain Industrial applications; modified substituents may alter biological activity .

Key Observations:

Functional Group Variations: The primary compound’s sulfonamide group contrasts with AEBSF’s sulfonyl fluoride, which is more reactive and hazardous due to HF release . The piperidine substituent in the third compound introduces a cyclic amine, likely improving membrane permeability compared to the linear aminoethyl group in the primary compound .

Safety Profiles :

  • AEBSF’s hazards (skin corrosion, HF release) are more severe than those of typical sulfonamides, emphasizing the importance of functional group considerations in safety protocols .

Biological Activity

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride, often referred to as a benzenesulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and cardiovascular research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

This compound primarily functions as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play critical roles in regulating pH and bicarbonate levels in tissues, which are essential for cancer cell proliferation and survival. The inhibition of these CAs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Findings:

  • Inhibition Potency : Studies indicate that this compound exhibits nanomolar affinities for CA IX, making it a promising candidate for targeted cancer therapies .
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with significant increases in annexin V-FITC positive apoptotic cells .

2. Biological Activity in Cancer Research

The compound's anti-cancer properties have been evaluated through various in vitro studies:

  • Anti-Proliferative Effects : In a study involving several breast cancer cell lines, this compound demonstrated significant anti-proliferative effects at concentrations ranging from 1.52 to 6.31 μM .
  • Selectivity : The compound showed a selectivity index favoring cancer cells over normal cells, indicating its potential for minimizing side effects in therapeutic applications .

Table 1: Summary of Anti-Cancer Activity

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2311.52 - 6.315.5 - 17.5
MCF-7Not specifiedNot specified
MCF-10A (normal)Not specifiedNot specified

3. Cardiovascular Effects

Recent studies have also explored the cardiovascular implications of this compound:

  • Perfusion Pressure Reduction : In isolated rat heart models, this compound significantly decreased perfusion pressure in a time-dependent manner, suggesting potential applications in managing hypertension .
  • Calcium Channel Interaction : Theoretical models indicated that the compound may interact with calcium channels, further influencing coronary resistance and perfusion dynamics .

Table 2: Cardiovascular Activity

ParameterEffect
Perfusion PressureDecreased significantly (p < 0.05)
Coronary ResistanceDecreased compared to controls

4. Research Case Studies

Several studies have investigated the compound's biological activity:

  • A study focused on the synthesis and evaluation of various benzenesulfonamide derivatives found that this compound exhibited potent inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM .
  • Another investigation highlighted its selectivity for CA IX over CA II, reinforcing its potential as a targeted therapy for cancers expressing these isoforms .

5. Pharmacokinetics and Safety Profile

While promising results have emerged regarding the biological activity of this compound, further research is necessary to elucidate its pharmacokinetic properties and safety profile:

  • ADMET Studies : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic characteristics; however, detailed evaluations are required to confirm these findings .
  • Toxicity Assessments : Future studies should also focus on long-term toxicity assessments to ensure safety for potential clinical applications.

Q & A

Q. What are the recommended synthetic routes for preparing N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Boc protection of the primary amine in the 2-aminoethyl group to prevent unwanted side reactions during coupling.
  • Step 2: Sulfonylation of the aromatic ring using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3: Deprotection of the Boc group using HCl in dioxane or TFA, yielding the hydrochloride salt.
  • Step 4: Purification via recrystallization or reverse-phase HPLC to achieve ≥98% purity .
    Key Considerations: Optimize reaction stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 300–400 MHz instruments with DMSO-d6 as the solvent. Key signals include aromatic protons (δ 7.5–8.0 ppm) and the ethylenediamine moiety (δ 2.8–3.5 ppm for CH2 groups) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode to confirm the molecular ion peak (e.g., [M+H]+ at m/z 325.1).
  • Elemental Analysis: Verify C, H, N, and S content within ±0.4% of theoretical values.
  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to assess purity .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: The compound is hygroscopic and sensitive to prolonged exposure to air. Store under inert gas (argon) in sealed vials at -20°C to prevent decomposition .
  • Handling: Avoid contact with glass surfaces (risk of fluoride release under acidic conditions) . Use plastic or PTFE-coated tools for transfers.

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Core Modifications:
    • Aromatic Ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to enhance sulfonamide reactivity.
    • Ethylenediamine Chain: Replace the primary amine with secondary or tertiary amines to alter solubility and bioavailability.
  • Assays:
    • In Vitro Binding: Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., enzymes or receptors).
    • Cellular Uptake: Radiolabel the compound (e.g., with tritium) and quantify intracellular accumulation in cell lines .
  • Data Interpretation: Correlate substituent effects with bioactivity using multivariate regression analysis .

Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water (1:1). The hydrochloride salt forms intermolecular N–H⋯Cl and O–H⋯O hydrogen bonds, stabilizing the lattice .
  • Key Parameters:
    • Space group: P2₁/c (common for sulfonamides).
    • Bond lengths: S–N (~1.63 Å) and C–S (~1.77 Å) consistent with sulfonamide geometry .
  • Powder XRD: Compare experimental patterns with simulated data from SCXRD to confirm phase purity.

Q. How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Purity Validation: Re-analyze disputed batches via HPLC and ICP-MS to rule out metal contamination.
  • Assay Reproducibility:
    • Use orthogonal assays (e.g., fluorescence polarization + enzymatic activity assays) to cross-validate results.
    • Standardize cell culture conditions (e.g., serum-free media to avoid protein binding interference) .
  • Statistical Analysis: Apply Bland-Altman plots to assess inter-lab variability in IC50 measurements.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management: Neutralize acid-sensitive spills with sodium bicarbonate before disposal.
  • Waste Disposal: Incinerate waste at >1000°C in licensed facilities to prevent HF release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride
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N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride

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